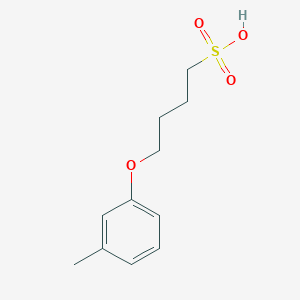![molecular formula C8H16NO3P B14415704 Dimethyl [2-(tert-butylimino)ethenyl]phosphonate CAS No. 85829-45-4](/img/structure/B14415704.png)
Dimethyl [2-(tert-butylimino)ethenyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl [2-(tert-butylimino)ethenyl]phosphonate is an organic compound with a unique structure that includes a phosphonate group, an imino group, and a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [2-(tert-butylimino)ethenyl]phosphonate typically involves the reaction of dimethyl phosphite with a suitable imine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized to ensure high yield and cost-effectiveness. The use of automated reactors and precise control of reaction parameters are common practices in industrial settings to achieve consistent product quality.
化学反応の分析
Types of Reactions
Dimethyl [2-(tert-butylimino)ethenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters with different oxidation states.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phosphonates.
科学的研究の応用
Dimethyl [2-(tert-butylimino)ethenyl]phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonate groups into molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Dimethyl [2-(tert-butylimino)ethenyl]phosphonate involves its interaction with molecular targets through its reactive functional groups. The phosphonate group can form strong bonds with metal ions, while the imino group can participate in hydrogen bonding and other interactions. These interactions can influence various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
Dimethyl [2-(tert-butylamino)ethenyl]phosphonate: Similar structure but with an amino group instead of an imino group.
Dimethyl [2-(tert-butylthio)ethenyl]phosphonate: Contains a thio group instead of an imino group.
Dimethyl [2-(tert-butylsulfonyl)ethenyl]phosphonate: Features a sulfonyl group in place of the imino group.
Uniqueness
Dimethyl [2-(tert-butylimino)ethenyl]phosphonate is unique due to the presence of the imino group, which imparts distinct reactivity and interaction properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
特性
CAS番号 |
85829-45-4 |
|---|---|
分子式 |
C8H16NO3P |
分子量 |
205.19 g/mol |
InChI |
InChI=1S/C8H16NO3P/c1-8(2,3)9-6-7-13(10,11-4)12-5/h7H,1-5H3 |
InChIキー |
AVROFTRNXILPER-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=C=CP(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



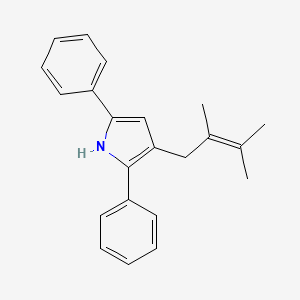

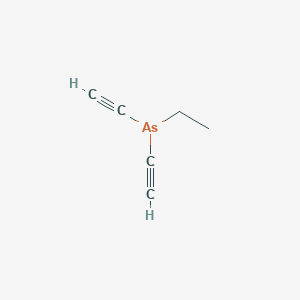

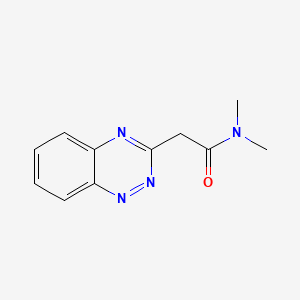
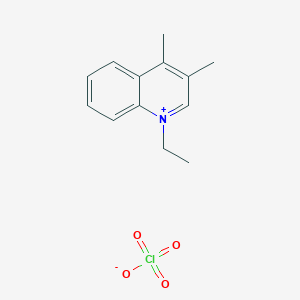
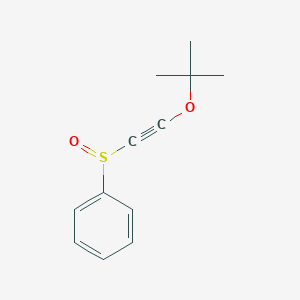
![2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate](/img/structure/B14415657.png)
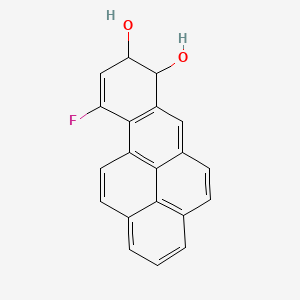
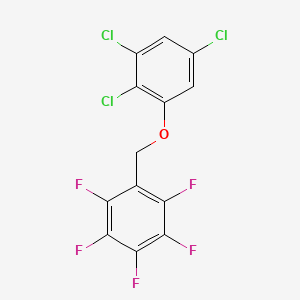
![1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14415682.png)

